4-[4-[4-(4-Aminophenyl)sulfanylphenyl]sulfanylphenyl]sulfanylaniline
Description
4-[4-[4-(4-Aminophenyl)sulfanylphenyl]sulfanylphenyl]sulfanylaniline is an organic compound with the molecular formula C18H16N2S2 It is characterized by the presence of multiple sulfanyl (thioether) and amino groups attached to a phenyl backbone
Properties
IUPAC Name |
4-[4-[4-(4-aminophenyl)sulfanylphenyl]sulfanylphenyl]sulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2S3/c25-17-1-5-19(6-2-17)27-21-9-13-23(14-10-21)29-24-15-11-22(12-16-24)28-20-7-3-18(26)4-8-20/h1-16H,25-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMASTURUPRQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)SC3=CC=C(C=C3)SC4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(4-Aminophenyl)sulfanylphenyl]sulfanylphenyl]sulfanylaniline typically involves the reaction of 4-nitrothiophenol with 4-aminothiophenol under specific conditions. The process generally includes:
Nitration: The initial step involves the nitration of thiophenol to form 4-nitrothiophenol.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The final step involves the coupling of the resulting 4-aminothiophenol with another molecule of 4-nitrothiophenol, followed by reduction to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-(4-Aminophenyl)sulfanylphenyl]sulfanylphenyl]sulfanylaniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Amides, sulfonamides.
Scientific Research Applications
4-[4-[4-(4-Aminophenyl)sulfanylphenyl]sulfanylphenyl]sulfanylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[4-[4-(4-Aminophenyl)sulfanylphenyl]sulfanylphenyl]sulfanylaniline involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the sulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenyl sulfone: Similar in structure but contains sulfone groups instead of sulfanyl groups.
4,4’-Diaminodiphenylmethane: Contains methylene bridges instead of sulfanyl groups.
4,4’-Oxydianiline: Contains ether linkages instead of sulfanyl groups.
Uniqueness
4-[4-[4-(4-Aminophenyl)sulfanylphenyl]sulfanylphenyl]sulfanylaniline is unique due to the presence of multiple sulfanyl groups, which impart distinct redox properties and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
